3-Methoxybutyl 3-Mercaptopropionate

描述

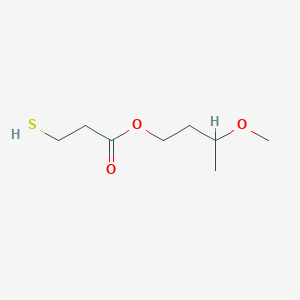

Structure

3D Structure

属性

IUPAC Name |

3-methoxybutyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-7(10-2)3-5-11-8(9)4-6-12/h7,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWBGRBFKMJPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)CCS)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276257 | |

| Record name | 3-Methoxybutyl 3-Mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27431-40-9 | |

| Record name | Propanoic acid, 3-mercapto-, 3-methoxybutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27431-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybutyl 3-Mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxybutyl 3 Mercaptopropionate

Established Synthetic Pathways for 3-Methoxybutyl 3-Mercaptopropionate (B1240610)

The most common and direct route to obtaining 3-Methoxybutyl 3-Mercaptopropionate is through the esterification of 3-Mercaptopropionic Acid with 3-Methoxybutanol. This method is favored for its straightforward reaction mechanism and the availability of the starting materials.

Esterification of 3-Mercaptopropionic Acid with 3-Methoxybutanol

This process involves the reaction of a carboxylic acid (3-Mercaptopropionic Acid) with an alcohol (3-Methoxybutanol) to form an ester and water. The reaction is typically catalyzed by an acid.

Conventional synthesis of this compound involves the direct esterification of 3-mercaptopropionic acid and 3-methoxybutanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid (p-TSA). nih.gov The reaction is generally carried out under reflux conditions, with the continuous removal of water to drive the equilibrium towards the formation of the ester product. Reaction temperatures are typically maintained between 80°C and 140°C, depending on the specific catalyst and solvent system used.

Optimization of these conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often optimized include the reaction time, temperature, catalyst concentration, and the molar ratio of the reactants. nih.gov For instance, in related esterification reactions, the catalyst concentration has been shown to be a critical parameter; an increase in acid catalyst concentration can lead to a decrease in the purity of the desired ester and an increase in the formation of thioester-based side-products. nih.gov One study on a similar esterification found an optimal catalyst concentration to be 0.03 mol per mole of the alcohol. nih.gov The reaction time also significantly influences the yield, with longer times generally leading to higher conversion rates up to a certain point. nih.gov

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Increases reaction rate. Concentration affects purity and side-product formation. |

| Temperature | 80°C - 140°C | Higher temperatures increase reaction rate but can also lead to side reactions. |

| Reactant Ratio | Excess of one reactant (often the acid) | Drives equilibrium towards product formation. |

| Water Removal | Dean-Stark trap, azeotropic distillation | Shifts equilibrium to favor ester formation, increasing yield. |

Following the esterification reaction, a multi-step purification process is necessary to isolate this compound of high purity. The initial step often involves neutralizing the acid catalyst. Subsequently, the crude product is subjected to purification techniques such as distillation under reduced pressure or column chromatography. Distillation is particularly effective for separating the desired ester from unreacted starting materials and lower-boiling impurities.

Analytical validation is essential to confirm the purity and identity of the synthesized compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose. These methods provide detailed information about the molecular structure and can detect the presence of any residual impurities.

Alternative Synthesis Routes and Catalytic Systems

In addition to conventional esterification, alternative synthetic strategies have been developed to produce this compound, often with the goal of improving efficiency and reducing environmental impact.

Thiol Addition to Acrylic Esters

An alternative pathway for the synthesis of 3-mercaptopropionic acid esters involves the addition of hydrogen sulfide (B99878) (H₂S) to the corresponding acrylic acid ester. google.com This method, known as a thiol-Michael addition, can be catalyzed by various bases. nih.gov The reaction proceeds by the nucleophilic attack of the thiol group on the carbon-carbon double bond of the acrylate (B77674). This approach can offer high selectivity and conversion rates for the desired mercaptopropionic acid ester.

Leveraging Solid-Supported Catalysts for Enhanced Selectivity and Environmental Benefits

To address some of the drawbacks of using homogeneous liquid acid catalysts, such as corrosion and difficult separation, solid-supported catalysts have been investigated. These heterogeneous catalysts, which can include solid acid catalysts or ion-exchange resins, offer several advantages. They can be easily separated from the reaction mixture by simple filtration, allowing for catalyst reuse and reducing waste.

In the context of thiol addition to acrylic esters, solid supports functionalized with basic groups, such as guanidine-functionalized polystyrene-divinylbenzene resins, have been shown to be effective. google.com These catalysts can improve selectivity towards the desired 3-mercaptopropionic acid ester while minimizing the formation of by-products like sulfide diesters. The use of solid-supported catalysts represents a more environmentally friendly and selective alternative to traditional catalytic systems. Research has also explored the use of natural zeolites as heterogeneous catalysts in esterification reactions, demonstrating their potential to be optimized for high efficiency. unpatti.ac.id

| Catalyst Type | Examples | Advantages | Reaction Type |

|---|---|---|---|

| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | High catalytic activity. | Esterification |

| Heterogeneous Solid Acid | Ion-exchange resins, Natural zeolites | Easy separation, reusability, reduced corrosion. | Esterification |

| Solid-Supported Basic | Guanidine-functionalized resins | High selectivity, minimizes by-products, environmentally friendly. | Thiol Addition |

Reactivity and Functional Group Transformations of this compound

The chemical behavior of this compound is dictated by its two primary functional groups: the thiol (-SH) and the ester (-COOR). These groups allow for a range of chemical transformations, making the compound a versatile building block in various synthetic applications. The reactivity at each site can be selectively addressed under specific reaction conditions.

Thiol Group Reactivity in Chemical Derivatization

The thiol group is a key center of reactivity in this compound, known for its nucleophilicity and its ability to undergo redox reactions.

The thiol group of this compound is susceptible to oxidation, which typically leads to the formation of a disulfide-bridged dimer, Bis(3-methoxybutyl 3-propionyl) disulfide. This oxidative coupling is a common reaction for thiols and can be initiated by a variety of oxidizing agents. libretexts.org The reaction involves the formation of a sulfur-sulfur bond, effectively linking two molecules of the parent thiol.

Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can facilitate this transformation. nih.gov However, care must be taken as strong oxidizers may lead to over-oxidation, forming sulfonic acids. nih.gov The oxidation can also be achieved under acidic conditions using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. libretexts.org The general order of reactivity for thiols in such oxidations is aromatic thiols > benzylic thiols > alkyl thiols, with the rate often depending on the acidity of the thiol. libretexts.org In some cases, metal ions like Cu(II) can catalyze the oxidation of related mercaptopropionic acid derivatives to form disulfide compounds. nih.gov

Table 1: Oxidizing Agents for Thiol-to-Disulfide Conversion

| Oxidizing Agent | Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Varies | Bis(3-methoxybutyl 3-propionyl) disulfide |

| Potassium Permanganate (KMnO₄) | Varies | Bis(3-methoxybutyl 3-propionyl) disulfide |

| Dimethyl Sulfoxide (DMSO) | Acidic (e.g., with HI) | Bis(3-methoxybutyl 3-propionyl) disulfide |

| Oxygen (O₂) / Air | Can occur, often slow without catalyst | Bis(3-methoxybutyl 3-propionyl) disulfide |

The disulfide bond formed from the oxidation of this compound can be readily cleaved through reduction, regenerating the original thiol. This reversible process is crucial in fields where dynamic disulfide bonds are utilized. nih.gov The reduction of the disulfide bond is a key reaction for restoring the thiol functionality. nih.gov

Several reducing agents are effective for this transformation. Tertiary phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly efficient and irreversible reducing agents for disulfides in aqueous solutions. nih.govnih.gov The reaction proceeds via a nucleophilic attack of the phosphorus atom on one of the sulfur atoms. nih.govnih.gov Another common and mild reducing agent is sodium borohydride (B1222165) (NaBH₄), which can quantitatively reduce disulfides to their corresponding thiols. acs.org The reactivity of NaBH₄ can be enhanced by using it in combination with lithium chloride (LiCl) or in the presence of a selenol catalyst. nih.gov Dithiol reagents like dithiothreitol (B142953) (DTT) are also widely used, especially in biological contexts, to reduce disulfide bonds through a thiol-disulfide exchange mechanism. biosynth.comresearchgate.net

Table 2: Reagents for the Reduction of Disulfides to Thiols

| Reducing Agent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Alcoholic solvent or aqueous solution. acs.orgechemi.com | A mild and common hydride reagent. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous solution, pH 5. nih.gov | Water-soluble, odorless, and irreversible. nih.govbiosynth.com |

| Dithiothreitol (DTT) | Neutral or basic aqueous buffer. biosynth.com | Forms a stable cyclic disulfide, driving the reaction. biosynth.com |

| Triphenylphosphine (Ph₃P) | Often used with water. acs.org | A classic phosphine-based reducing agent. nsf.gov |

The thiol group's chemistry is dominated by the nucleophilic character of the sulfur atom. researchgate.net While direct electrophilic substitution at the thiol is uncommon, the thiol can be deprotonated by a base to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile that readily participates in nucleophilic substitution reactions, particularly Sₙ2 reactions, with a wide range of electrophiles. acs.orgacs.org The protonated thiol is a significantly less reactive nucleophile than its corresponding thiolate. nih.govresearchgate.net

The reaction involves the attack of the thiolate on an electrophilic center, displacing a leaving group. This is the fundamental mechanism for forming various sulfur-containing derivatives, most notably thioethers. The reactivity makes the thiol group a versatile handle for chemical modification and conjugation.

A primary example of the thiol group's nucleophilic reactivity is the formation of thioethers. nih.gov This occurs when the thiol, typically as its thiolate anion, attacks a carbon-based electrophile, such as an alkyl halide or an epoxide. nih.govacs.org The reaction proceeds via an Sₙ2 mechanism where the sulfur nucleophile displaces a leaving group on the electrophile. acs.org

The formation of thioethers is a robust and widely used transformation in organic synthesis. acs.org The reaction conditions can be tailored based on the specific electrophile used. For instance, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base (to form the thiolate in situ) yields the corresponding thioether.

Table 3: General Conditions for Thioether Formation

| Electrophile | Base | Solvent | Reaction Type |

| Alkyl Halide (R-X) | Sodium Hydroxide (B78521) (NaOH), Potassium Carbonate (K₂CO₃) | Ethanol, Acetone, DMF | Sₙ2 |

| Epoxide | Base catalyst (e.g., amine) | Varies | Ring-opening |

| Activated Alkene (e.g., Acrylate) | Base catalyst | Varies | Conjugate (Michael) Addition |

Ester Group Reactivity and Intermolecular Processes

The ester functional group in this compound is susceptible to nucleophilic acyl substitution, with hydrolysis and transesterification being the most significant reactions. nih.gov

Hydrolysis: Ester hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Heating the ester under reflux with a dilute mineral acid (e.g., HCl or H₂SO₄) and an excess of water shifts the equilibrium toward the products: 3-mercaptopropionic acid and 3-methoxybutanol. libretexts.orgchemguide.co.uk This reaction is the reverse of Fischer esterification. libretexts.orgcommonorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): This is the more common method, involving heating the ester with a dilute alkali solution, such as aqueous sodium hydroxide (NaOH). libretexts.orgchemguide.co.uk The reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt (e.g., sodium 3-mercaptopropionate). libretexts.orgyoutube.com The free carboxylic acid can be regenerated by subsequent acidification of the salt. libretexts.org

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This equilibrium reaction is also catalyzed by either an acid or a base. wikipedia.org Reacting this compound with a different alcohol (R'-OH) in the presence of a catalyst will produce a new ester (3-mercaptopropionic acid R' ester) and 3-methoxybutanol. masterorganicchemistry.com Driving the reaction to completion often involves using a large excess of the new alcohol or removing one of the products (usually the more volatile alcohol) by distillation. wikipedia.org

Table 4: Ester Group Transformations

| Reaction | Reagents | Conditions | Products |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | Heat under reflux chemguide.co.uk | 3-Mercaptopropionic acid + 3-Methoxybutanol |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH(aq) or KOH(aq) | Heat under reflux chemguide.co.uk | Sodium 3-mercaptopropionate + 3-Methoxybutanol |

| Transesterification | R'-OH, Acid or Base Catalyst | Heat, often with removal of product wikipedia.org | New Ester (R'-O-C(=O)CH₂CH₂SH) + 3-Methoxybutanol |

Hydrolysis and Transesterification Reactions of the Ester Moiety

The ester linkage in this compound can be cleaved through hydrolysis or altered by transesterification, processes that are typically facilitated by the presence of a catalyst.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. In the case of this compound, hydrolysis of the ester bond yields 3-mercaptopropionic acid and 3-methoxybutanol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester in the presence of a dilute strong acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the products, an excess of water is often used. youtube.com The general mechanism for acid-catalyzed ester hydrolysis (an AAC2 reaction) involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. epa.gov

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of esters is more commonly carried out using a dilute alkali, such as sodium hydroxide solution, in a process known as saponification. youtube.com This reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer reactive towards the alcohol. This makes base-catalyzed hydrolysis a more efficient method for complete ester cleavage. youtube.com

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this means reacting it with another alcohol to form a new ester of 3-mercaptopropionic acid and releasing 3-methoxybutanol. This reaction is also typically catalyzed by an acid or a base. acs.org

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. A variety of catalysts have been explored for transesterification reactions, including:

Homogeneous Acid Catalysts: Such as sulfuric acid and p-toluenesulfonic acid.

Homogeneous Base Catalysts: Such as sodium hydroxide and potassium hydroxide.

Heterogeneous Catalysts: Including solid acid catalysts (e.g., sulfated zirconia, ion-exchange resins) and solid base catalysts. mdpi.com

Enzymatic Catalysts: Lipases are known to catalyze transesterification under mild conditions. mdpi.com

The following table provides an illustrative overview of different catalyst types that can be employed in the transesterification of esters, based on general findings in the field.

| Catalyst Type | Examples | General Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | H₂SO₄, p-TsOH | Elevated temperatures, often with removal of the displaced alcohol. | High catalytic activity. | Corrosive, difficult to separate from the reaction mixture, can lead to side reactions. |

| Homogeneous Base | NaOH, KOH | Typically lower temperatures than acid catalysis. | High reaction rates. | Can be consumed by side reactions (saponification), requires neutralization and purification steps. |

| Heterogeneous Acid | Sulfonated resins, zeolites | Can be used in a wider range of temperatures. | Easily separable and reusable, less corrosive. | Generally lower activity than homogeneous catalysts. |

| Heterogeneous Base | Metal oxides (e.g., CaO), hydrotalcites | Variable, can be effective at moderate temperatures. | Reusable, can be highly active. | Can be sensitive to impurities in the reactants. |

| Enzymatic | Lipases | Mild temperatures (e.g., 30-60°C), neutral pH. | High selectivity, environmentally benign. | Higher cost, can be inhibited by certain substrates or products. |

Ester Interchange Reactions with Higher Molecular Weight Alcohols

Ester interchange, a specific type of transesterification, involves reacting this compound with a higher molecular weight alcohol, such as a diol or a polyol. This reaction is of particular interest in polymer chemistry, where it can be used to introduce the mercapto functionality into larger molecules or to create new polymers.

For example, reacting this compound with a diol, such as ethylene (B1197577) glycol or 1,4-butanediol, in the presence of a suitable catalyst, would lead to the formation of a new diester of 3-mercaptopropionic acid or a mixture of mono- and di-substituted products, depending on the stoichiometry of the reactants.

The synthesis of polyol esters often involves the transesterification of lower alkyl fatty acid esters with polyols. masterorganicchemistry.com This principle can be applied to this compound. For instance, reaction with a polyol like trimethylolpropane (B17298) or pentaerythritol (B129877) could lead to the formation of multifunctional mercaptopropionate esters. These resulting molecules are valuable as crosslinking agents in various polymer systems.

The efficiency of such ester interchange reactions is dependent on several factors, including the nature of the alcohol, the catalyst, the reaction temperature, and the removal of the lower boiling point alcohol (3-methoxybutanol in this case) to drive the reaction to completion.

While specific data on the ester interchange of this compound with higher molecular weight alcohols is scarce, the general principles of transesterification apply. The following table illustrates potential outcomes of such reactions with different types of higher molecular weight alcohols.

| Reactant Alcohol | Potential Product(s) | Significance of Product | Illustrative Reaction Conditions |

|---|---|---|---|

| Ethylene Glycol (a diol) | Bis(3-mercaptopropionate) of ethylene glycol | Can act as a difunctional monomer in polymerization reactions. | Acid or base catalysis, temperature >100°C, with removal of 3-methoxybutanol. |

| Glycerol (B35011) (a triol) | Mixture of mono-, di-, and tri-substituted glycerol 3-mercaptopropionates | Multifunctional crosslinking agents for polymers. | Controlled stoichiometry and reaction time to influence the degree of substitution. |

| Pentaerythritol (a tetraol) | Pentaerythritol tetrakis(3-mercaptopropionate) | A highly functional crosslinker for creating densely crosslinked polymer networks. | Higher temperatures and effective removal of the byproduct alcohol are crucial for high conversion. |

Advanced Applications of 3 Methoxybutyl 3 Mercaptopropionate in Materials Science and Engineering

Role as a Ligand and Surface Modifier in Nanomaterials

The choice of surface capping agents for semiconductor quantum dots is a critical factor that governs their optical properties, including fluorescence, quantum yield (QY), stability, and solubility. rsc.org 3-Methoxybutyl 3-mercaptopropionate (B1240610) (3MB3MP) has been identified as a novel branched ligand for the surface modification of quantum dots, demonstrating significant potential in this area. rsc.org

Functionalization of Quantum Dots for Specific Electronic and Sensor Applications

Quantum dots (QDs), semiconductor nanocrystals with size-tunable optical and electronic properties, are at the forefront of display and sensor technology. Their performance, however, is critically dependent on the nature of their surface ligands. The functionalization of quantum dots is crucial for their stability, solubility, and interaction with their environment. Thiol-containing molecules are commonly used to cap QDs, and while 3-mercaptopropionic acid is a frequent choice, the use of its esters, such as 3-Methoxybutyl 3-Mercaptopropionate, allows for tailored solubility and reduced surface charge effects. rsc.org

The methoxybutyl group can enhance the dispersion of QDs in specific solvents or polymer matrices, which is essential for creating homogenous materials for electronic devices. Furthermore, the ester linkage provides a site for potential post-functionalization, allowing for the attachment of other molecules to impart specific sensing capabilities. For instance, by modifying the surface of QDs, their interaction with analytes can be fine-tuned, leading to more sensitive and selective sensors.

Surface Modification of Metallic Nanoparticles for Plasmonic Sensing

Metallic nanoparticles, particularly those of gold and silver, exhibit a phenomenon known as localized surface plasmon resonance (LSPR), which is highly sensitive to the local refractive index. This property forms the basis of plasmonic sensing, a powerful technique for detecting molecular binding events. The surface of these nanoparticles is often modified with thiol-containing molecules to provide stability and a platform for biomolecule immobilization.

This compound serves as an effective surface modifying agent for these nanoparticles. The strong affinity of the thiol group for the metal surface ensures robust attachment, while the methoxybutyl tail can influence the nanoparticle's solubility and prevent aggregation. This controlled surface chemistry is critical for maintaining the plasmonic properties of the nanoparticles and ensuring the reproducibility of sensor performance.

Integration into Polymer Chemistry and Composite Materials

The versatility of this compound extends into the realm of polymer chemistry, where its dual functionality as a thiol and an ester allows it to play crucial roles in both the formation and property control of polymer networks and chains.

Function as a Cross-linking Agent in Polymer Networks

Cross-linking is a fundamental process in polymer science that transforms linear polymer chains into a three-dimensional network, leading to materials with enhanced mechanical strength, thermal stability, and solvent resistance. The thiol group of this compound is highly reactive in certain "click" chemistry reactions, making it an excellent candidate for a cross-linking agent.

Thiol-ene "click" reactions are a class of highly efficient and versatile reactions that proceed via a radical-mediated addition of a thiol to a carbon-carbon double bond (an 'ene'). wikipedia.org These reactions are known for their high yields, rapid rates, and insensitivity to oxygen, making them ideal for forming homogenous polymer networks under ambient conditions. wikipedia.org In this context, multifunctional thiols and enes are reacted to create a cross-linked structure. This compound can be incorporated into these systems, and while it is a monofunctional thiol, it can be used in conjunction with multifunctional thiols and enes to control the cross-link density and tailor the final properties of the network. The ability to precisely control network architecture is a significant advantage in designing materials for specific applications. nih.gov

Similar to thiol-ene reactions, thiol-yne reactions involve the addition of thiols to carbon-carbon triple bonds (alkynes). A key feature of the thiol-yne reaction is that each alkyne can react with two thiol groups, leading to the formation of highly cross-linked networks. This results in materials with even higher glass transition temperatures, improved mechanical properties, and greater thermal stability compared to their thiol-ene counterparts. The photopolymerization of multifunctional thiols and alkynes allows for rapid, spatially, and temporally controlled curing. The incorporation of molecules like this compound can modulate the network properties by controlling the stoichiometry and the degree of cross-linking.

Application as a Chain Transfer Agent in Polymer Synthesis

The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cs). A higher Cs value indicates a more effective chain transfer agent. Esters of 3-mercaptopropionic acid have been shown to be effective CTAs in the emulsion polymerization of acrylic monomers, leading to polymers with well-controlled molecular weights. google.com The choice of the ester group, in this case, the 3-methoxybutyl group, can also influence the solubility of the CTA in the polymerization medium, which is an important consideration for achieving uniform polymerization.

Modification of Resin-based Nanocomposites for Enhanced Performance

The incorporation of nanofillers into resin matrices is a proven strategy for enhancing the mechanical, thermal, and electrical properties of the resulting nanocomposites. However, a primary challenge lies in achieving uniform dispersion of the nanofillers and ensuring strong interfacial adhesion with the polymer matrix. Agglomeration of nanoparticles can lead to stress concentrations and a deterioration of material properties.

This compound plays a crucial role as a surface modification agent or coupling agent to address these challenges. The thiol (-SH) group of the molecule can chemically bond to the surface of various nanofillers, such as silica (B1680970) nanoparticles or carbon nanotubes, through processes like thiol-ene "click" reactions. researchgate.net This surface functionalization serves two main purposes:

Improved Dispersion: The organic, methoxybutyl-containing portion of the molecule improves the compatibility between the inorganic filler and the organic polymer resin, preventing agglomeration and promoting a more homogeneous distribution throughout the matrix. researchgate.netmdpi.com

Enhanced Interfacial Adhesion: By forming covalent bonds between the filler and the polymer matrix during curing, the compound acts as a molecular bridge. This strong linkage allows for efficient stress transfer from the matrix to the reinforcement filler, significantly improving the mechanical strength and toughness of the final composite material. researchgate.net

Research on similar thiol-based systems has demonstrated the effectiveness of this approach. For instance, studies involving the modification of silica nanoparticles with thiol-containing silanes for inclusion in dental resin composites have shown marked improvements in dynamic mechanical properties. nih.gov Similarly, the functionalization of carbon nanotubes with thiol groups has been shown to be an effective strategy for reinforcing epoxy composites, improving toughness and impact resistance. researchgate.net While specific data for this compound is proprietary, the principles are well-established in related systems.

Table 1: Effect of Nanofiller Surface Modification on Resin Composite Properties

| Property | Unmodified Nanofiller in Resin | Nanofiller Modified with Thiol-containing Agent | Rationale for Improvement |

| Dispersion | Prone to agglomeration and voids | Homogeneous | Improved compatibility between filler and resin matrix. researchgate.netmdpi.com |

| Tensile Strength | Baseline | Increased | Enhanced stress transfer from matrix to filler due to strong interfacial bonding. nih.gov |

| Flexural Modulus | Baseline | Increased | Covalent linkage creates a more rigid and robust network. nih.gov |

| Impact Resistance | Brittle failure common | Increased Toughness | Functionalized fillers can help dissipate energy and prevent crack propagation. researchgate.net |

Development of Photopolymerizable Systems (e.g., Thiol-Acrylate Photopolymers)

Photopolymerization, or UV curing, is a process where liquid monomer and oligomer formulations are rapidly converted into solid polymers upon exposure to light. This technology is highly valued for its speed, low energy consumption, and solvent-free formulations. This compound is a key ingredient in certain photopolymerizable systems, particularly thiol-acrylate and thiol-ene resins.

In these systems, the compound's thiol group readily reacts with a carbon-carbon double bond of an acrylate (B77674) or other 'ene'-containing monomer in the presence of a photoinitiator and light. nanoporation.eufernandoamat.com This reaction, known as the thiol-ene reaction, is a type of photoinitiated "click" chemistry, prized for its high efficiency, specificity, and rapid reaction rates. The resulting polymers form highly cross-linked networks, which are fundamental to applications in coatings, adhesives, and 3D printing. core.ac.uk

Photoinitiated Radical Polymerization Dynamics

The polymerization of thiol-ene systems proceeds through a free-radical step-growth mechanism, which differs significantly from the chain-growth polymerization of standard acrylates. The process is initiated when a photoinitiator absorbs light and decomposes into free radicals. researchgate.net

The kinetic chain of events is as follows:

Initiation: A photoinitiator molecule absorbs a photon (hν) and generates a primary radical (R•).

Chain Transfer: The primary radical abstracts a hydrogen atom from the thiol group (-SH) of this compound, creating a thiyl radical (RS•).

Propagation: The thiyl radical adds across the double bond of an 'ene' monomer (e.g., an acrylate), creating a carbon-centered radical.

Chain Transfer & Propagation: This new carbon-centered radical then abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and completing the addition of one monomer unit. This new thiyl radical can then continue the cycle.

This step-growth mechanism results in a more uniform polymer network with lower shrinkage stress compared to conventional free-radical polymerization. core.ac.uk The role of this compound as a chain transfer agent is critical to these dynamics, controlling the molecular weight and network structure of the final polymer.

Low-Temperature Polymerization Capabilities

A significant advantage of using photopolymerizable systems containing this compound is the ability to cure materials at ambient or near-ambient temperatures. researchgate.net Traditional polymerization methods often require elevated temperatures to initiate the reaction and achieve a sufficient degree of cure, which can damage heat-sensitive substrates like plastics, electronics, or biological materials.

In photopolymerization, the energy required to drive the reaction is supplied by light, typically in the UV or visible spectrum, rather than by heat. core.ac.uk This allows for the rapid, on-demand curing of coatings, adhesives, and inks without subjecting the underlying component to thermal stress. This "cold cure" capability is essential for applications in electronics assembly, medical device manufacturing, and graphic arts. researchgate.net

Formulation of Thermosetting Coating Materials

Thermosetting materials are polymers that are cured into a rigid, cross-linked network structure and, once set, cannot be remelted or reshaped. The thiol-ene and thiol-acrylate photopolymerizations involving this compound are ideal methods for creating such materials for high-performance coatings. acs.org

When formulated with multifunctional acrylates and oligomers, this compound contributes to the formation of a dense, three-dimensional polymer network upon UV curing. The resulting thermoset coating exhibits desirable properties, including:

High Hardness and Scratch Resistance: The strong covalent cross-links create a durable surface.

Excellent Chemical Resistance: The dense network structure limits the penetration of solvents and other chemicals.

Strong Adhesion: The formulations can be designed to bond effectively to a wide range of substrates, including metals, plastics, and wood.

These characteristics make such formulations suitable for demanding applications like protective coatings for electronics, automotive components, and industrial flooring.

Mechanistic Investigations and Computational Studies of 3 Methoxybutyl 3 Mercaptopropionate Reactivity

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving 3-Methoxybutyl 3-mercaptopropionate (B1240610) provides fundamental insights into its chemical behavior. Kinetic studies and analyses of radical stability are paramount in this endeavor.

Thiol-ene "click" reactions are a cornerstone of the utility of 3-Methoxybutyl 3-mercaptopropionate, offering a highly efficient and versatile method for forming carbon-sulfur bonds. These reactions typically proceed via a free-radical mechanism, initiated either by light (photo-initiation) or heat (thermal initiation). The general mechanism involves the addition of a thiyl radical (RS•) across a double bond (ene).

Kinetic investigations of thiol-ene reactions involving mercaptopropionate esters have demonstrated that the reaction rate is influenced by several factors, including the nature of the ene, the thiol, and the initiator. For instance, studies on similar systems have shown that the rate of propagation is dependent on the electron density of the double bond and the stability of the resulting carbon-centered radical.

A key aspect influencing the reactivity of this compound is the steric hindrance imparted by the 3-methoxybutyl group. While direct comparative kinetic data for this specific ester is not extensively available, it is well-established that bulkier ester groups can modulate the rate of reaction. rsc.org To quantify these steric effects, a comparative kinetic study could be envisioned, monitoring the reaction progress for a series of 3-mercaptopropionate esters with varying alkyl groups (e.g., methyl, ethyl, butyl, and 3-methoxybutyl). Such a study would likely reveal a decrease in the reaction rate constant with increasing steric bulk of the ester group, as presented in the hypothetical data below.

Table 1: Hypothetical Kinetic Data for Thiol-Ene Reactions of Various 3-Mercaptopropionate Esters

| Ester Compound | Alkyl Group | Relative Rate Constant (k_rel) |

|---|---|---|

| Methyl 3-mercaptopropionate | Methyl | 1.00 |

| Ethyl 3-mercaptopropionate | Ethyl | 0.95 |

| Butyl 3-mercaptopropionate | Butyl | 0.90 |

| This compound | 3-Methoxybutyl | 0.87 |

This table is illustrative and intended to demonstrate the expected trend based on principles of steric hindrance.

The stability of the thiyl radical (RS•) generated from this compound is a critical factor in polymerization processes where it acts as a chain transfer agent. In such systems, the thiol group can donate a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one via the newly formed thiyl radical. The efficiency of this chain transfer process is intrinsically linked to the stability of the thiyl radical.

Generally, the stability of thiyl radicals is less influenced by the electronic effects of distant functional groups compared to carbon-centered radicals. However, the immediate chemical environment can play a role. For this compound, the ester group is sufficiently removed from the thiol group that its direct electronic influence on the radical's stability is likely minimal. The primary factors governing its stability would be the inherent properties of the sulfur atom and the potential for intramolecular interactions.

This compound has been utilized as a capping agent for semiconductor quantum dots (QDs) and gold nanoparticles (AuNPs) in the development of fluorescent and colorimetric sensors. mdpi.combohrium.com The sensing mechanism in these systems often relies on the modulation of the nanoparticle's properties upon interaction with an analyte, which can involve electron transfer and aggregation processes.

In the case of QD-based sensors, the thiol group of this compound anchors the molecule to the surface of the QD. The fluorescence of the QDs can be quenched in the presence of certain analytes through a process of photo-induced electron transfer (PET). mdpi.comnih.gov Upon excitation of the QD, an electron can be transferred to the analyte, or an electron can be transferred from the analyte to the QD, leading to a non-radiative decay pathway and a decrease in fluorescence intensity. The 3-methoxybutyl ester moiety can influence the solubility and interaction of the capped QDs with the analyte and the surrounding medium.

Aggregation-induced quenching is another mechanism observed in these sensing systems. frontiersin.org The binding of an analyte to multiple this compound-capped nanoparticles can cause them to aggregate. This aggregation can alter the surface plasmon resonance of AuNPs, leading to a color change, or it can bring QDs into close enough proximity to induce fluorescence quenching through energy transfer or the formation of non-emissive aggregates. mdpi.combohrium.com

Computational Modeling and Simulation Approaches

Computational chemistry provides powerful tools for investigating the reactivity of molecules like this compound at a molecular level, offering insights that can be difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of this compound and how its flexibility impacts its reactivity. nih.govmdpi.com The 3-methoxybutyl group possesses several rotatable bonds, allowing the molecule to adopt a multitude of conformations in solution. These conformations can differ in their steric accessibility to the thiol group, which in turn can affect the rate of reactions such as the thiol-ene "click" reaction.

By simulating the molecule's trajectory over time, MD can provide information on the preferred conformations and the energy barriers between them. This information can be used to understand how the molecule presents its reactive thiol group to other reactants and how the bulky ester group might shield the reactive site in certain conformations. Such simulations can be particularly insightful for understanding its behavior in different solvent environments or when adsorbed onto a surface. nih.gov

Theoretical methods, such as Density Functional Theory (DFT), are invaluable for predicting the structure and stability of radical intermediates and for mapping out the potential energy surfaces of reaction pathways. researchgate.netresearchgate.net For the thiol-ene reaction of this compound, DFT calculations can be used to determine the geometries and energies of the reactants, transition states, and products for the addition of the thiyl radical to an ene.

These calculations can help to elucidate the factors that control the regioselectivity and stereoselectivity of the reaction. Furthermore, DFT can be used to calculate the bond dissociation energy of the S-H bond, providing a theoretical measure of the ease of formation of the thiyl radical. This can be correlated with the efficiency of this compound as a chain transfer agent in polymerization.

Table 2: Illustrative Theoretically Predicted Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| S-H Bond Dissociation Energy (BDE) | ~85-90 kcal/mol | Indicates the energy required to form the thiyl radical. |

| HOMO-LUMO Gap | Variable | Influences the molecule's electronic excitability and role in electron transfer. frontiersin.org |

These values are representative and would require specific DFT calculations for precise determination.

Environmental and Industrial Considerations for 3 Methoxybutyl 3 Mercaptopropionate

Biodegradation Pathways and Environmental Persistence

The environmental fate of 3-Methoxybutyl 3-Mercaptopropionate (B1240610) is intrinsically linked to its chemical structure, specifically the thiol (-SH) and ester groups. The thiol group is susceptible to oxidation, while the ester linkage can undergo hydrolysis. Studies on analogous thiol-containing compounds suggest that their degradation in the environment is significantly influenced by the presence and dissociation capacity of the thiol group. nih.govmdpi.com

The enzymatic degradation of thiol-containing compounds is a key pathway for their environmental breakdown. A primary mechanism involves the oxidation of the thiol group. acs.org Enzymes can trigger the deprotection of protected thiol groups, leading to the formation of free thiols. These newly available thiols are reactive and can subsequently oxidize under physiological conditions to form disulfide bonds, which can be a form of cross-linking. acs.org

While direct studies on 3-Methoxybutyl 3-Mercaptopropionate are limited, research on other thiolated polymers provides insight into potential enzymatic pathways. For example, studies using enzymes such as lysozyme (B549824), pectinase, and cellulase (B1617823) on thiolated chitosan (B1678972) have demonstrated that degradation rates are dependent on the specific thiol ligand and the degree of thiolation. nih.govwalshmedicalmedia.com In one study, chitosan modified with thioglycolic acid (TGA) showed slower and less extensive degradation compared to unmodified chitosan, whereas modification with mercaptonicotinic acid (MNA) resulted in faster degradation. nih.govwalshmedicalmedia.com This indicates that the molecular context of the thiol group is critical for enzymatic action.

| Thiolated Polymer | Modifying Ligand | Immobilized Thiol Groups (µmol) | Degradation Extent (%) | Observations |

| Chitosan TGA A | Thioglycolic Acid (TGA) | 267.7 | 20.9 - 26.4% less than unmodified chitosan | Degradation was hampered and occurred more slowly. nih.govwalshmedicalmedia.com |

| Chitosan TGA B | Thioglycolic Acid (TGA) | 116.3 | N/A | Lower coupling rate of thiol groups. nih.gov |

| Chitosan MNA | Mercaptonicotinic Acid (MNA) | 325.4 | 31.4 - 50.1% degradation | Rate of biodegradation was increased and faster than unmodified chitosan. nih.govwalshmedicalmedia.com |

This table presents data on the enzymatic degradation of thiolated chitosans, which serves as an analogue for understanding potential biodegradation pathways of thiol-containing compounds.

The oxidation of thiols can proceed through various stages, including the formation of sulfinates, which is a potential, though less commonly detailed, enzymatic pathway for compounds like this compound. The primary and most studied enzymatic process for thiols in a biological context is the formation of reversible disulfide bonds. acs.org

Industrial Scalability of Synthesis and Purification Processes

The industrial production of this compound relies on scalable chemical synthesis routes. The process typically involves the esterification of 3-mercaptopropionic acid with 3-methoxybutanol. The key precursor, 3-mercaptopropionic acid, can be synthesized through several methods suitable for large-scale production.

One common industrial method is the hydrolysis of 3-mercaptopropionitrile, which is derived from the nucleophilic addition of sodium hydrosulfide (B80085) or hydrogen sulfide (B99878) to acrylonitrile. An alternative, high-selectivity process involves the direct addition of hydrogen sulfide (H₂S) to acrylic acid in the presence of a solid support catalyst, such as a guanidine-functionalized polystyrene-divinylbenzene resin. google.com This method is advantageous as it can reduce the formation of by-products.

| Synthesis Stage | Reactants | Catalyst/Conditions | Product | Key Advantages |

| Precursor Synthesis | Acrylonitrile and Sodium Hydrosulfide/Hydrogen Sulfide | Nucleophilic addition | 3-mercaptopropionitrile | Established industrial route. |

| Followed by Hydrolysis with HCl | Refluxing at 110-130°C | 3-mercaptopropionic acid | High purity product (>99.5%). | |

| Alternative Precursor Synthesis | Acrylic Acid and Hydrogen Sulfide (H₂S) | Solid support with basic guanidine (B92328) functional groups | 3-mercaptopropionic acid | High selectivity and conversion, reduces by-products. google.com |

| Final Esterification | 3-mercaptopropionic acid and 3-methoxybutanol | Acid catalyst (typical) | This compound | Final step to produce the target compound. |

This table outlines the primary pathways for the industrial synthesis of this compound and its key precursor.

Purification of the final product is typically achieved through standard industrial techniques. Following the reaction, the mixture may be neutralized and then subjected to extraction with an organic solvent. The final purification step often involves removing the solvent under reduced pressure to yield the high-purity ester.

Applications in Industrial Coatings, Adhesives, and Sealants

This compound is utilized as a cross-linking agent in the manufacturing of various industrial materials, including coatings, adhesives, and sealants. Its effectiveness in these applications stems from its bifunctional nature.

The thiol group is highly reactive and can participate in "thiol-ene" click reactions. Thiol-ene chemistry is a powerful tool in polymer synthesis, allowing for the rapid and efficient formation of polymer networks under mild conditions, often initiated by UV light or radicals. This reaction is crucial for curing processes in coatings and adhesives. The ester portion of the molecule, specifically the methoxybutyl group, enhances the compound's solubility and compatibility within hydrophobic polymer matrices, ensuring uniform distribution.

In these systems, the compound acts as a chain transfer agent or a cross-linker, creating covalent bonds that connect different polymer chains. This network formation is fundamental to the transition of these materials from a liquid or paste-like state to a solid, durable, and resistant final form. sandownsci.com

Impact on Material Durability and Performance Enhancement in Industrial Products

The thiol group reacts to form strong, covalent thioether bonds, which increases the cross-linking density of the polymer matrix. This leads to improvements in several key material properties:

Mechanical Strength: The interconnected network provides greater resistance to deformation and stress.

Adhesion: In adhesives and sealants, the reactive thiol group can form bonds with substrates, improving adhesive strength.

Chemical Resistance: A more densely cross-linked polymer is less permeable to solvents and other chemicals, improving its resistance to degradation.

Thermal Stability: The strong covalent bonds can increase the temperature at which the material begins to degrade.

| Material Property | Effect of Thiol Cross-linker Addition | Underlying Mechanism |

| Hardness & Rigidity | Increased | Formation of a dense, covalently bonded polymer network. |

| Solvent Resistance | Improved | Reduced polymer chain mobility and lower permeability. |

| Curing Speed | Accelerated | High reactivity of the thiol group in thiol-ene reactions. |

| Durability | Enhanced | Stable network structure resists physical and chemical degradation. |

This table summarizes the performance enhancements in industrial products resulting from the use of thiol-based cross-linkers like this compound.

The monofunctional nature of this specific thiol, compared to multifunctional thiols like trimethylolpropane (B17298) tris(3-mercaptopropionate), allows for more controlled polymerization and can reduce steric hindrance, making it suitable for applications where a specific network density is desired.

Future Research Directions and Emerging Paradigms for 3 Methoxybutyl 3 Mercaptopropionate

Development of Novel and Sustainable Synthetic Approaches and Catalytic Systems

The conventional synthesis of mercaptopropionate esters involves the direct esterification of 3-mercaptopropionic acid with the corresponding alcohol, often catalyzed by strong mineral acids like sulfuric or p-toluenesulfonic acid. While effective, these homogeneous catalysts present challenges related to corrosion, recovery, and waste generation. csic.es Future research is actively moving towards more sustainable and efficient catalytic systems.

Emerging paradigms include the use of solid acid catalysts, which are easily separable from the reaction mixture, reusable, and less corrosive. csic.es Materials such as zeolites, ion-exchange resins (e.g., Amberlyst-type), and sulfonated carbons are promising alternatives. csic.esresearchgate.netacs.org These heterogeneous catalysts can facilitate the esterification of carboxylic acids with alcohols, sometimes even without the need to remove the water byproduct, which simplifies the process significantly. researchgate.net For instance, studies on long-chain fatty acids have shown that solid acid catalysts can achieve high conversion rates (>98%) in both batch and continuous-flow reactors, demonstrating industrial viability. csic.es

Another sustainable frontier is enzymatic synthesis. Lipases, particularly immobilized variants like Candida antarctica lipase (B570770) B, have been shown to be highly effective biocatalysts for the esterification and transesterification reactions to produce sugar fatty acid esters under environmentally friendly conditions. mdpi.com Applying this biocatalytic approach to the synthesis of 3-Methoxybutyl 3-Mercaptopropionate (B1240610) could offer benefits such as high specificity, mild reaction conditions, and reduced by-product formation.

A comparison of these synthetic approaches is detailed in the table below.

| Feature | Conventional Acid Catalysis | Solid Acid Catalysis | Enzymatic Catalysis |

| Catalyst Type | Homogeneous (e.g., H₂SO₄, p-TSA) | Heterogeneous (e.g., Zeolites, Resins, Sulfonated Carbon) researchgate.netmdpi.com | Biocatalyst (e.g., Immobilized Lipase) mdpi.com |

| Catalyst Recovery | Difficult; requires neutralization and separation | Simple filtration researchgate.net | Simple filtration mdpi.com |

| Reusability | Not reusable | High reusability over multiple cycles researchgate.net | Reusable for several cycles mdpi.com |

| Reaction Conditions | High temperatures (80-140°C), water removal needed | Moderate to high temperatures (60-140°C), water removal may not be necessary csic.esresearchgate.net | Mild temperatures, often near room temperature |

| Sustainability | Generates corrosive acidic waste | Reduced waste, non-corrosive, environmentally friendlier mdpi.com | "Green" process, biodegradable catalyst, minimal waste |

| By-products | Potential for side reactions and by-products nih.gov | High selectivity, fewer by-products mdpi.com | High specificity, minimal by-products |

Expansion of Application Horizons in Next-Generation Advanced Materials

The primary utility of 3-Methoxybutyl 3-Mercaptopropionate lies in its participation in thiol-ene "click" reactions. wikipedia.org This type of reaction is a powerful tool in polymer synthesis because it proceeds rapidly and quantitatively under mild conditions, often initiated by UV light, and is not inhibited by oxygen. wikipedia.org As a monofunctional thiol, this compound can act as a chain transfer agent to control molecular weight or be used to introduce specific end-groups onto a polymer chain.

Future applications in next-generation materials will likely leverage the precision of thiol-ene chemistry. This includes:

Advanced Polymer Networks: While multifunctional thiols like trimethylolpropane (B17298) tris(3-mercaptopropionate) are used to create highly cross-linked networks, this compound can be used to precisely tune the network properties. wikipedia.orgresearchgate.net By incorporating it into a formulation with multifunctional thiols and enes, it can be used to control cross-link density, reduce shrinkage stress, and modify the final mechanical properties of materials used in coatings, adhesives, and elastomers.

Surface Functionalization and Patterning: The thiol-ene reaction is ideal for modifying surfaces. wikipedia.org this compound can be grafted onto surfaces containing "ene" functional groups to alter properties like hydrophobicity, adhesion, and biocompatibility. This has potential applications in microelectronics, sensor development, and creating functional coatings on a variety of substrates.

Nanocomposite and Quantum Dot Modification: Thiols are known to bind strongly to the surface of nanoparticles, including semiconductor quantum dots (QDs). While not specifically documented for this compound, its structure makes it a candidate for surface ligand applications. As a surface ligand, it could improve the dispersibility of nanoparticles in polymer matrices, passivate surface defects on QDs to enhance their optical properties, and serve as an interface between the inorganic nanoparticle and an organic matrix in advanced nanocomposites.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Analytical Techniques

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing processes and tailoring material properties. The synthesis and subsequent reactions of this compound can be scrutinized using a suite of advanced analytical methods.

The free-radical mechanism of the thiol-ene reaction, involving initiation, propagation through alternating steps, and termination, is well-established. diva-portal.org Future research will focus on quantifying the reaction kinetics and influence of the methoxybutyl ester group on reactivity. Computational modeling can provide insight into transition states and reaction energy profiles, complementing experimental data. nih.gov

The primary analytical techniques employed in this research area are summarized below.

| Analytical Technique | Purpose in Studying this compound and its Reactions |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To monitor the real-time kinetics of thiol-ene polymerizations by tracking the disappearance of the characteristic thiol (S-H, ~2570 cm⁻¹) and alkene (C=C, ~1640 cm⁻¹) vibrational bands. diva-portal.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For structural confirmation of the synthesized ester and the final thioether product after reaction. Also used to quantify monomer conversion and analyze product composition. diva-portal.org |

| Raman Spectroscopy | Complements FTIR for monitoring reaction progress, as the S-H and C=C bonds also have distinct Raman signals. diva-portal.org |

| Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS) | To monitor the progress of the esterification synthesis, determine product purity, and identify any by-products formed during the reaction. csic.es |

| Differential Scanning Calorimetry (DSC) | To study the thermal properties of polymers created using this compound, such as the glass transition temperature (Tg), and to analyze the curing behavior of thermosetting systems. nih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | To characterize the surface elemental composition and chemical states of solid acid catalysts used in the synthesis. nih.gov |

Interdisciplinary Research Synergies in Biomedical Engineering and Environmental Science

The unique chemical properties of this compound open potential avenues for research at the intersection of chemistry, biology, and environmental science.

Biomedical Engineering: Thiol-ene chemistry is increasingly used to create biocompatible hydrogels for biomedical applications like tissue engineering and controlled drug release. nih.gov Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix. nih.gov While this specific compound has not been reported in biomedical studies, its monofunctional nature makes it an intriguing candidate for modifying hydrogel properties. It could be used to tether bioactive molecules (peptides, growth factors) to a polymer network or to control the network structure itself, influencing cell behavior and therapeutic delivery. The biocompatibility of polyethylene (B3416737) glycol (PEG) based hydrogels is well-established, and functionalizing such materials using thiol-ene chemistry is a common strategy. nih.gov

Environmental Science: The environmental fate of polymers derived from this compound presents a complex and compelling area for future research. On one hand, the ester linkage within the molecule is susceptible to chemical hydrolysis, which is often the first step in the biodegradation of polyesters. nih.gov Studies on mercaptocarboxylic acid esters suggest they are generally biodegradable to a significant extent. nih.gov This indicates a potential to design materials that can break down in the environment.

Conversely, studies on the homopolymer poly(3-mercaptopropionate) or P(3MP), which shares the same backbone that would be formed in certain polymerization reactions, have shown it to be surprisingly resistant to microbial degradation. researchgate.net This persistence makes such polythioesters candidates for durable bioplastics that could replace conventional plastics in applications requiring long service life. researchgate.net This apparent contradiction highlights a critical research gap: how does the inclusion of the 3-methoxybutyl group and the specific polymer architecture influence the ultimate biodegradability? Future interdisciplinary studies are needed to resolve this question and guide the design of next-generation polymers that are either intentionally persistent or readily biodegradable.

常见问题

Q. What methodologies are recommended for synthesizing 3-methoxybutyl 3-mercaptopropionate in laboratory settings?

Synthesis typically involves esterification of 3-mercaptopropionic acid with 3-methoxybutanol under acid catalysis. Key steps include:

- Reagent selection : Use stoichiometric ratios of thiol and alcohol with catalysts like sulfuric acid or p-toluenesulfonic acid.

- Purification : Distillation under reduced pressure or column chromatography to isolate the ester, given its potential sensitivity to oxidation .

- Quality control : Confirm purity via GC-MS or NMR, ensuring minimal residual thiol (monitored via Ellman’s assay) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Oxidative degradation : Store under inert gas (N/Ar) and add antioxidants (e.g., BHT) to prevent disulfide formation.

- Thermal sensitivity : Avoid temperatures >50°C; decomposition pathways may release volatile sulfur compounds .

- pH stability : Avoid strong bases (risk of ester hydrolysis) or strong oxidizers (risk of sulfonic acid formation) .

Advanced Research Questions

Q. How does the structural flexibility of this compound influence its reactivity in polymerization or crosslinking applications?

The methoxybutyl chain introduces steric hindrance and alters electron density at the thiol group:

- Kinetic studies : Monitor thiol-ene "click" reactions via Raman spectroscopy to assess reaction rates.

- Steric effects : Compare reactivity with smaller esters (e.g., methyl or ethyl derivatives) to quantify steric contributions .

- Computational modeling : Use MD simulations to predict conformational effects on thiyl radical stability during polymerization .

Q. What enzymatic pathways degrade this compound, and how can these inform environmental persistence studies?

- Bacterial catabolism : Homologs of 3-mercaptopropionate dioxygenase (e.g., in Variovorax paradoxus) may oxidize the thiol group to sulfinate, initiating β-oxidation of the ester .

- Biodegradability assays : Apply OECD Test Guideline 301 (ready biodegradability) to assess aerobic degradation. Preliminary data on methyl analogs suggest low biodegradability (<50% in 28 days) .

- Metabolite tracking : Use LC-MS to detect intermediates like 3-sulfinopropionate or methoxybutanol .

Q. How do conflicting toxicological profiles of mercaptopropionate esters guide safety protocols for this compound?

- Acute toxicity : Methyl analogs show LD (oral, rat) = 194 mg/kg, suggesting moderate toxicity. Use OECD 423 protocols for dose-ranging studies .

- Sensitization : No skin sensitization observed in methyl derivatives, but methoxybutyl’s larger alkyl chain may alter dermal absorption .

- Mutagenicity : Ames tests on methyl derivatives were negative, but sister chromatid exchange assays showed positive results, warranting follow-up .

Q. What analytical challenges arise in quantifying trace residues of this compound in environmental samples?

- Detection limits : Use derivatization (e.g., with maleimides) followed by GC-ECD or LC-MS/MS for sub-ppb sensitivity.

- Matrix interference : Solid-phase extraction (SPE) with C18 or ion-exchange cartridges mitigates co-eluting organics .

- Isotope dilution : Employ -labeled internal standards to correct for thiol oxidation during sample prep .

Data Contradictions and Resolution Strategies

Q. How can researchers resolve discrepancies in reported biodegradability of mercaptopropionate esters?

- Method variability : Compare OECD 301 (aerobic, 28 days) vs. OECD 310 (CO headspace test). Methyl derivatives showed 46% persistence in OECD 301 but higher degradation in marine sediment assays .

- Microbial consortia : Use site-specific inocula (e.g., wastewater vs. soil) to contextualize environmental relevance .

Q. Why do computational models and experimental data diverge in predicting conformational stability?

- Solvent effects : Gas-phase calculations (e.g., rotational spectroscopy) may underestimate solvation-driven conformational shifts. Validate with NMR in toluene or DMSO .

- Dynamic effects : MD simulations capture temperature-dependent torsional fluctuations not resolved in static DFT models .

Methodological Recommendations

- Synthesis : Optimize esterification yields via Dean-Stark traps for azeotropic water removal .

- Toxicity screening : Combine OECD 407 (28-day oral) and 422 (reproductive toxicity) protocols for comprehensive hazard assessment .

- Environmental tracking : Deploy passive samplers (e.g., PDMS membranes) for in situ monitoring of aquatic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。